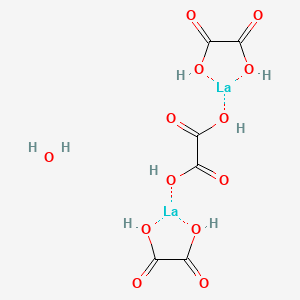![molecular formula C29H43ClN2O5 B1513451 (2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride CAS No. 313222-95-6](/img/structure/B1513451.png)
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride is a useful research compound. Its molecular formula is C29H43ClN2O5 and its molecular weight is 535.1 g/mol. The purity is usually 95%.
The exact mass of the compound (+)-Emetine dihydrochloride hydrate, 97% is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Malarial Drug Discovery and Repurposing
(+)-Emetine dihydrochloride hydrate, originally used for treating amoebiasis, has shown potent inhibitory properties against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. This suggests its potential as a stand-alone anti-malarial option or as a combinatorial partner in anti-malarial therapy (Matthews et al., 2013). Further studies have investigated the drug interactions of emetine dihydrochloride hydrate, especially in combination with other antimalarial drugs, to optimize its efficacy and reduce associated toxicity (Matthews et al., 2017).
Antiviral Research
Emetine dihydrochloride hydrate has been explored for its antiviral efficacy, particularly against SARS-CoV-2, the virus causing COVID-19. It inhibits viral mRNA interaction with eIF4E, a cellular cap-binding protein essential for initiating protein translation, thereby suppressing viral replication (Kumar et al., 2021). Additionally, research on emetine's inhibitory effect on Zika and Ebola viruses indicates its potential as a broad-spectrum antiviral agent (Yang et al., 2018).
Cancer Research
Emetine dihydrochloride hydrate is being studied for its potential in cancer treatment, particularly in inhibiting the migration and invasion of human non-small-cell lung cancer cells. It affects major mitogen-activated protein kinases (MAPKs), which are involved in regulating matrix metalloproteinases, crucial for cancer spread (Kim et al., 2015). Furthermore, emetine has shown promise in enhancing the anti-tumor activity of chemotherapeutic agents like cisplatin and carboplatin in bladder cancer cell lines (Davidson et al., 2017).
Drug Repositioning in Malaria Treatment
The repositioning of (+)-Emetine dihydrochloride hydrate as an antimalarial drug is being actively researched. Studies have focused on its efficacy against multidrug-resistant strains of malaria and its potential synergistic effects when combined with other antimalarial drugs (Panwar et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (+)-Emetine dihydrochloride hydrate, 97% involves the conversion of starting material ipecac alkaloid into emetine, followed by the formation of emetine dihydrochloride hydrate through a reaction with hydrochloric acid and water.", "Starting Materials": [ "Ipecac alkaloid", "Hydrochloric acid", "Water" ], "Reaction": [ "Ipecac alkaloid is first extracted from the dried roots of the ipecac plant.", "The ipecac alkaloid is then converted into emetine through a series of chemical reactions involving oxidation and reduction.", "Emetine is then reacted with hydrochloric acid to form emetine hydrochloride.", "The emetine hydrochloride is then further reacted with water to form (+)-Emetine dihydrochloride hydrate, 97%." ] } | |
Número CAS |
313222-95-6 |
Fórmula molecular |
C29H43ClN2O5 |
Peso molecular |
535.1 g/mol |
Nombre IUPAC |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |
InChI |
InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |
Clave InChI |
LUAVTILJYYPSGE-GXGBFOEMSA-N |
SMILES isomérico |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
SMILES canónico |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


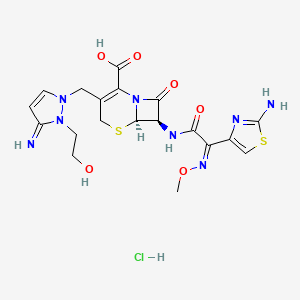
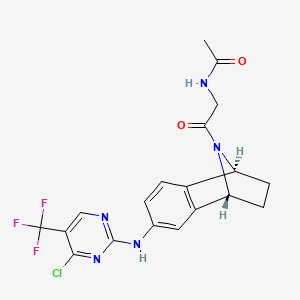
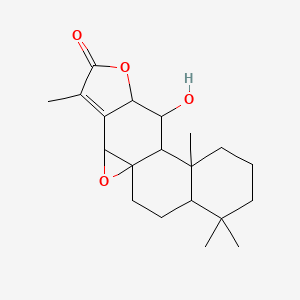
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)


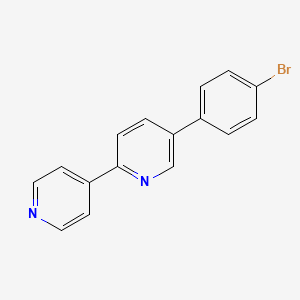
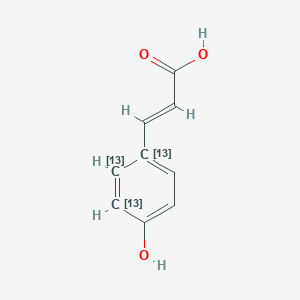
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
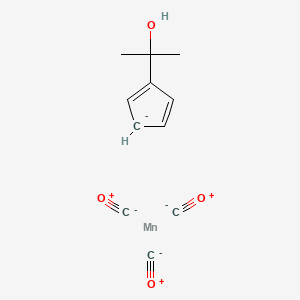
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)

